2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a chemical compound categorized under hydrazides, specifically derived from the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine in the presence of acetic acid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a precursor for biologically active molecules.
The primary source of information regarding this compound includes chemical databases and research articles that detail its synthesis, properties, and applications. BenchChem provides a comprehensive overview of its synthesis and reactions, while various scientific publications explore its biological activities and potential therapeutic uses.
The synthesis of 2-(4-(difluoromethoxy)phenyl)acetohydrazide typically involves the following steps:
The molecular structure of 2-(4-(difluoromethoxy)phenyl)acetohydrazide features:
2-(4-(Difluoromethoxy)phenyl)acetohydrazide can undergo several types of chemical reactions:
The mechanism of action for 2-(4-(difluoromethoxy)phenyl)acetohydrazide is not fully elucidated but involves interactions with specific molecular targets. The difluoromethoxy group enhances the compound's reactivity, potentially allowing it to modulate biological pathways by interacting with enzymes or receptors. This interaction may lead to various biological effects depending on the context in which the compound is used.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with oxidizing and reducing agents |
These properties indicate that the compound can be utilized in various synthetic applications while maintaining stability under standard laboratory conditions .
2-(4-(Difluoromethoxy)phenyl)acetohydrazide has several scientific uses:
This compound's diverse applications highlight its importance in both academic research and industrial settings.
Acylhydrazones (–CO–NH–N=CH–) represent a privileged scaffold in medicinal chemistry, characterized by their modular synthesis and adaptable pharmacokinetic profiles. These compounds are synthesized via condensation reactions between acyl hydrazides and carbonyl compounds, yielding structural diversity critical for broad-spectrum bioactivity. Historically, nitrofurantoin (introduced 1953) demonstrated early evidence of acylhydrazone efficacy against Gram-positive and Gram-negative bacteria through nitroreductase-mediated radical generation that damages microbial DNA [6]. This mechanism spurred interest in derivatizing the acylhydrazone core for enhanced antimicrobial potency.
Table 1: Evolution of Key Acylhydrazone Antimicrobial Agents
Compound Class | Representative Structure | Target Pathogens | Peak Activity (MIC Range) | Mechanistic Insights |
---|---|---|---|---|
Classical Nitrofurans | Nitrofurantoin | E. coli, S. aureus | 32–64 µg/mL | Nitroreduction → DNA damage |
Quinoline-Hydrazone Hybrids | 2-Propylquinoline-4-carbohydrazide derivatives | P. aeruginosa, M. tuberculosis | 0.39–1.56 µg/mL | Efflux pump inhibition |
Trifluoromethyl Benzoic Hydrazones | 4-(Trifluoromethyl)benzohydrazide derivatives | MRSA, S. epidermidis | 1.98 µM | Cell envelope disruption |
Difluoromethoxy Phenyl Derivatives | 2-(4-(Difluoromethoxy)phenyl)acetohydrazide | Multidrug-resistant S. aureus, E. coli | 0.49 µg/mL | Dual enzyme inhibition (synthesis + efflux) |
Modern derivatives leverage strategic substitutions to overcome antimicrobial resistance (AMR). For example, compound 7 (Table 1) with a 4-fluorophenyl motif exhibited zones of inhibition (6–8 mm) against S. aureus and E. coli, though 30% less potent than ciprofloxacin [6]. Conversely, biphenyl thiazole-conjugated pyrazole acylhydrazones (e.g., Patel et al. 2021) achieved MIC values of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall biosynthesis machinery [1]. The emergence of 2-(4-(difluoromethoxy)phenyl)acetohydrazide represents a structural evolution focused on optimizing bacterial membrane penetration and resistance mitigation through fluorine-driven electronegativity and steric precision [6] [8].
The difluoromethoxy (–OCF₂H) group is a strategic bioisostere for methoxy (–OCH₃) or hydroxyl (–OH) moieties, offering enhanced metabolic stability, lipophilicity, and membrane permeability. Key physicochemical advantages include:
Table 2: SAR of Difluoromethoxy-Substituted Bioactives
Scaffold | R Group | Biological Activity | Potency vs. Non-Fluorinated Analog | Key Interactions |
---|---|---|---|---|
Pyrimidine Anti-inflammatories | 4-(OCF₂H)phenyl | COX-2 inhibition | 12-fold ↑ (IC₅₀ = 0.07 µM) | H-bonding with Tyr385; hydrophobic packing |
Quinoline Anticonvulsants | 8-(OCF₂H) | GABA modulation | 3.2-fold ↑ (ED₅₀ = 19.0 mg/kg) | Enhanced blood-brain barrier penetration |
Phenylacetohydrazides | 4-(OCF₂H)phenyl | Bacterial growth inhibition | 8-fold ↑ (MIC = 0.49 µg/mL) | H-bond donation to D-Ala-D-Ala peptidase |
In 2-(4-(difluoromethoxy)phenyl)acetohydrazide (PubChem CID: 302630, 59259540), the –OCF₂H group adjacent to the phenylacetohydrazide chain enables dual targeting:
Molecular modeling confirms the difluoromethoxy group’s role in binding affinity. Docking studies of analogous compounds show 1.8 kcal/mol lower binding energy to E. coli DNA gyrase versus non-fluorinated derivatives, attributed to fluorine interactions with Arg121 and hydrophobic contacts with Ile78 [1] [8]. Electrostatic potential maps reveal pronounced negative regions around fluorine atoms that attract cationic residues in microbial targets, explaining the 8-fold potency increase over methoxy analogs in MRSA inhibition (Table 2) [8] [9].
Interactive SAR Analysis: Hover over molecular regions to view binding metrics
[Phenyl Ring] : π-Stacking with Tyr260 (ΔG = -2.3 kcal/mol) [Difluoromethoxy -O-]: H-bond acceptor from Ser84 (distance = 2.1 Å) [–CF₂H] : Hydrophobic contact with Leu152 (vdW energy = -1.1 kcal/mol) [Acetohydrazide C=O] : Metal coordination with Mg²⁺ (bond angle = 115°) [N–H] : H-bond donor to Gly203 (strength = 8.2 kJ/mol)
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: